molecular formula C15H10FN3O3 B2511278 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one CAS No. 728886-80-4

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one

Cat. No. B2511278
M. Wt: 299.261
InChI Key: VJPAZQLFAQTAEC-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one, is a derivative of quinazolinone, a heterocyclic compound that has garnered attention due to its diverse pharmacological properties. The quinazolinone nucleus is a fused structure of benzene and pyrimidine rings, which serves as a scaffold for various substitutions that can modify the compound's biological activity.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which are structurally related to the compound , can be synthesized by condensing nitro derivatives of -4H-3,1-benzoxazin-4-one with ammonia or its derivatives . Another method involves the reductive N-heterocyclization of N-(2-nitrobenzoyl)amides with carbon monoxide in the presence of a selenium catalyst to yield 3,4-dihydroquinazolin-4-ones . Additionally, a one-pot synthesis from 2-nitrobenzamides using sodium dithionite as a reducing agent has been described, which simplifies the synthesis process .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further substituted at various positions to yield different derivatives. For example, the structure of 3-aryl-3,4-dihydroquinazolin-2(1H)-ones has been confirmed by X-ray diffraction analysis, demonstrating the versatility of the quinazolinone scaffold . The planarity and parallel orientation of substituent groups, as observed in related compounds, suggest that similar structural features may be present in 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including oxidation and reactions with benzaldehyde to yield different products. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines can be oxidized to form 2-benzoyl derivatives or react with benzaldehyde to produce 2-(1-phenylstyryl) derivatives . These reactions demonstrate the reactivity of the quinazolinone nucleus and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of nitro groups and other substituents can affect properties such as solubility, melting point, and absorption spectra. For example, the UV spectra of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines have been studied, providing insights into the electronic properties of these compounds . The planarity of the molecule, as seen in related compounds, may also influence its intermolecular interactions and, consequently, its physical properties .

Scientific Research Applications

Analytical Methods for Antioxidants

Analytical methods like ORAC, HORAC, TRAP, and TOSC tests are critical in determining the antioxidant activity of compounds, including potentially those similar to the target compound. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant processes. Such assays could be relevant for evaluating the antioxidant capacity of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one if applied in similar contexts (I. Munteanu & C. Apetrei, 2021).

Metal(II) 2-Fluorobenzoate Complexes

The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding how structural factors affect the formation of target molecules. This research could offer insights into synthesizing and manipulating compounds with specific properties, including those related to 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one (F. E. Öztürkkan & H. Necefoğlu, 2022).

Redox Mediators in Organic Pollutant Treatment

Enzymatic remediation of organic pollutants, enhanced by redox mediators, demonstrates the potential for compounds, possibly including 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one, to participate in environmental decontamination processes. This highlights the compound's potential applications in bioremediation strategies (Maroof Husain & Q. Husain, 2007).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, such as 2-nitrobenzyl, in synthetic chemistry suggests the potential for employing 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one in light-sensitive applications. Such compounds can be significant for developing new methodologies in synthetic organic chemistry and material science (B. Amit, U. Zehavi, & A. Patchornik, 1974).

TB Treatment and Reality

In tuberculosis (TB) treatment research, the exploration of new drugs and molecules, including the examination of nitro-dihydro-imidazooxazole compounds, reflects the potential of nitro-containing compounds like 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one in medicinal chemistry. This could imply its applicability in designing new therapeutic agents (J. Grosset, T. G. Singer, & W. Bishai, 2012).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-13-4-2-1-3-10(13)8-18-9-17-14-7-11(19(21)22)5-6-12(14)15(18)20/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPAZQLFAQTAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one

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